4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is an organic compound with the molecular formula C18H21NO2S. This compound is characterized by the presence of a morpholinone ring attached to a phenyl group, which is further substituted with a 2,4-dimethylphenylthio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable phenylmorpholinone derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are often conducted in glacial acetic acid or sulfuric acid as solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
- N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
4-(2-((2,4-Dimethylphenyl)thio)phenyl)morpholin-2-one is unique due to its specific structural features, such as the morpholinone ring and the 2,4-dimethylphenylthio substitution. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[2-(2,4-dimethylphenyl)sulfanylphenyl]morpholin-2-one |
InChI |
InChI=1S/C18H19NO2S/c1-13-7-8-16(14(2)11-13)22-17-6-4-3-5-15(17)19-9-10-21-18(20)12-19/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
JNPMLKCBTZAMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCOC(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.